molecular formula C14H10ClN B3348337 9-Chloro-3-methylacridine CAS No. 16492-10-7

9-Chloro-3-methylacridine

Cat. No.: B3348337
CAS No.: 16492-10-7
M. Wt: 227.69 g/mol
InChI Key: ANXQUYIMZBBVAY-UHFFFAOYSA-N
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Description

9-Chloro-3-methylacridine is a heterocyclic aromatic compound with the molecular formula C₁₄H₁₀ClN. It belongs to the acridine family, which is known for its diverse biological activities and applications in various fields such as medicine, chemistry, and industry . The compound is characterized by a chlorine atom at the 9th position and a methyl group at the 3rd position on the acridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Chloro-3-methylacridine typically involves the cyclization of N-phenylanthranilic acid. One common method includes the Ullmann reaction, where N-phenylanthranilic acid is stirred in phosphorus oxychloride (POCl₃) to afford 9-chloroacridine . The reaction conditions usually involve heating the mixture under reflux.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 9-Chloro-3-methylacridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include phenol and benzimidazole derivatives.

    Oxidation and Reduction Reactions: Specific reagents and conditions for these reactions depend on the desired transformation.

Major Products:

Scientific Research Applications

9-Chloro-3-methylacridine has several applications in scientific research:

Mechanism of Action

Properties

IUPAC Name

9-chloro-3-methylacridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN/c1-9-6-7-11-13(8-9)16-12-5-3-2-4-10(12)14(11)15/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANXQUYIMZBBVAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC3=CC=CC=C3C(=C2C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10346784
Record name 9-Chloro-3-methylacridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10346784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16492-10-7
Record name 9-Chloro-3-methylacridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10346784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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